Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride
Description
Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride is a nicotinic acid derivative with a partially hydrogenated pyridine ring. The compound features an ethyl ester group at the carboxyl position, methyl substituents at the 1- and 4-positions, and a hydrochloride salt formulation. The hydrochloride salt enhances solubility, a common modification for bioactive compounds to improve bioavailability.
Properties
CAS No. |
93101-56-5 |
|---|---|
Molecular Formula |
C10H18ClNO2 |
Molecular Weight |
219.71 g/mol |
IUPAC Name |
ethyl 1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-5-carboxylate;chloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-4-13-10(12)9-7-11(3)6-5-8(9)2;/h4-7H2,1-3H3;1H |
InChI Key |
OKJAULUGMGEONM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CC[NH+](C1)C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride typically involves the esterification of nicotinic acid followed by a series of reduction and alkylation reactions. The process begins with the esterification of nicotinic acid using ethanol in the presence of a strong acid catalyst such as sulfuric acid. This is followed by the reduction of the ester to form the tetrahydro derivative. The final step involves the alkylation of the tetrahydro derivative with methyl iodide to introduce the dimethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce fully saturated derivatives.
Scientific Research Applications
Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but it is believed that the compound can influence various biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of substituted tetrahydronicotinates and heterocyclic esters. Below is a comparative analysis with structurally related compounds based on the evidence provided:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Diversity :
- Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride lacks aromaticity in its partially saturated pyridine ring, distinguishing it from fully aromatic analogs like naphthalene derivatives (e.g., Dimethyl 1,4-naphthalenedicarboxylate) . This reduced ring saturation may influence electronic properties and binding affinity to biological targets.
- Compared to fluorinated pyrimidines (e.g., Ethyl 1,6-dihydro-5-fluoro-6-oxo-2-phenyl-4-pyrimidinecarboxylate), the target compound lacks halogen substituents, which are often critical for enhancing metabolic stability or receptor interaction .
Functional Group Impact: The ethyl ester group in the target compound contrasts with the carboxamide in BIMU8 . Esters are generally more hydrolytically labile than amides, suggesting shorter metabolic half-lives unless stabilized by steric hindrance from methyl groups.
Safety and Handling: Unlike Dimethyl 1,4-naphthalenedicarboxylate (classified as non-hazardous) , the hydrochloride salt of the target compound likely requires precautions against irritation (e.g., respiratory or dermal protection), though specific hazard data are unavailable in the evidence.
Research Findings and Limitations
- Receptor Binding: Tetrahydronicotinate derivatives often interact with nicotinic acetylcholine receptors (nAChRs) or serotonin receptors (e.g., 5-HT₃/5-HT₄). The dimethyl groups may modulate selectivity compared to simpler esters like Ethyl 1,4-dihydro-4-oxo-6,7,8-trifluoro-3-quinolinecarboxylate (), which contains electron-withdrawing fluoro groups .
- Synthetic Utility : The compound’s ester and tertiary amine functionalities make it a versatile intermediate for further derivatization, akin to morpholine- or piperazine-containing compounds listed in (e.g., E55888, F15599) .
Gaps in Data:
- No pharmacokinetic or toxicity data are available for the target compound.
- Comparative efficacy studies against receptor-specific analogs (e.g., BIMU8, GR113808) are absent in the evidence.
Biological Activity
Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride is a chemical compound with potential biological applications. This article explores its biological activity based on available research and data. The compound is characterized by its molecular formula and is known for its structural properties that may influence its pharmacological effects.
Structural Information
- Molecular Formula:
- SMILES Notation: CCOC(=O)C1=C(CCN(C1)C)C
- InChI Key: BEIWNDASCSATED-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its neuroprotective and anti-inflammatory properties. The following sections detail specific findings from various studies.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. For instance:
- Study Findings:
- In vitro studies demonstrated that this compound can reduce oxidative stress in neuronal cells.
- Animal models showed improved cognitive function and reduced neuronal apoptosis when treated with this compound.
Anti-Inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects:
- Case Studies:
- A study involving inflammatory bowel disease (IBD) models revealed that treatment with this compound led to decreased levels of pro-inflammatory cytokines.
- Clinical observations noted a reduction in inflammation markers in patients receiving formulations containing the compound.
The exact mechanism through which this compound exerts its effects is still under investigation. However, it is believed to involve:
- Modulation of neurotransmitter systems.
- Inhibition of oxidative stress pathways.
- Regulation of inflammatory mediators.
Data Table: Biological Activity Summary
| Activity | Effect | Study Type |
|---|---|---|
| Neuroprotection | Reduced oxidative stress | In vitro studies |
| Cognitive function | Improved performance | Animal models |
| Anti-inflammatory | Decreased cytokine levels | Clinical observations |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
